molecular formula C16H21N3OS B4431951 N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B4431951
M. Wt: 303.4 g/mol
InChI Key: XHIAMNYHSNJXDT-UHFFFAOYSA-N
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Description

Structure and Key Features:
The compound features a 4,5,6,7-tetrahydro-1-benzothiophene core (a sulfur-containing bicyclic system) substituted with a methyl group at position 5. A carboxamide group is attached at position 2, with the nitrogen of the amide linked to a 3-(1H-imidazol-1-yl)propyl chain. This imidazole-propyl moiety introduces a basic, heteroaromatic group that may enhance binding to biological targets through hydrogen bonding or π-π interactions .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-12-3-4-14-13(9-12)10-15(21-14)16(20)18-5-2-7-19-8-6-17-11-19/h6,8,10-12H,2-5,7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIAMNYHSNJXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330894
Record name N-(3-imidazol-1-ylpropyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737223
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852851-38-8
Record name N-(3-imidazol-1-ylpropyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazole ring, followed by the formation of the benzothiophene core, and finally the introduction of the carboxamide group. Key reagents and conditions may include:

  • Imidazole derivatives: as starting materials.

  • Catalysts: such as palladium or nickel for cross-coupling reactions.

  • Solvents: like dimethylformamide (DMF) or dichloromethane (DCM).

  • Temperature control: to ensure selective reactions and minimize by-products.

Industrial Production Methods: On an industrial scale, the synthesis would be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the benzothiophene core to its oxidized derivatives.

  • Reduction: Reduction of the imidazole ring or the carboxamide group.

  • Substitution: Replacement of hydrogen atoms on the imidazole ring or the benzothiophene core with other functional groups.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substituents: Halides, alkyl groups, and other nucleophiles.

Major Products Formed:

  • Oxidized derivatives: Sulfoxides, sulfones.

  • Reduced derivatives: Imidazolines, amines.

  • Substituted derivatives: Halogenated imidazoles, alkylated benzothiophenes.

Scientific Research Applications

  • Medicinal Chemistry: As a precursor for pharmaceuticals targeting various diseases.

  • Biology: Studying the interaction with biological macromolecules.

  • Materials Science: Developing new materials with unique properties.

  • Industry: Use in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Benzothiophene vs. Benzimidazole :

  • Target Compound : The 4,5,6,7-tetrahydro-1-benzothiophene core provides a partially saturated bicyclic system with sulfur, influencing lipophilicity and metabolic stability.
  • Analog: 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () replaces sulfur with two nitrogen atoms in a benzimidazole core.

Table 1: Core Heterocycle Comparison

Feature Target Compound Benzimidazole Analog ()
Core Structure Tetrahydrobenzothiophene (S) Benzimidazole (2N)
Aromaticity Partially saturated Fully aromatic
Hydrogen-Bonding Sites 1 (Sulfur lone pairs) 2 (Imidazole N-H and N lone pairs)
Lipophilicity (Predicted) Higher Moderate (due to methoxy substituents)
Carboxamide Side Chain Variations

Target Compound: The carboxamide is linked to a 3-(imidazolyl)propyl chain, introducing a flexible spacer and a basic imidazole group. This may facilitate interactions with charged or polar protein residues (e.g., in kinase ATP-binding pockets). Analog (): The carboxamide is directly attached to a 4-methoxyphenyl group, providing a planar, electron-rich aromatic system for π-stacking.

Table 2: Carboxamide Side Chain Properties

Property Target Compound Benzimidazole Analog ()
Side Chain 3-(Imidazolyl)propyl 4-Methoxyphenyl
Flexibility High (propyl spacer) Low (rigid aryl group)
Solubility Moderate (imidazole basicity) Enhanced (methoxy groups)
Binding Interactions Hydrogen bonding, charge-charge π-π stacking, hydrogen bonding
Pharmacological Implications
  • The methyl group on the benzothiophene may improve metabolic stability compared to unsaturated analogs .
  • Benzimidazole Analog () : The methoxy-substituted benzimidazole-carboxamide is optimized for anti-cancer activity, likely through topoisomerase inhibition or tubulin binding. Its one-pot synthesis highlights scalability advantages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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